molecular formula C11H16ClN3O B3227489 [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol CAS No. 1261230-31-2

[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol

Cat. No.: B3227489
CAS No.: 1261230-31-2
M. Wt: 241.72 g/mol
InChI Key: FUDYBKAUMORSNG-UHFFFAOYSA-N
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Description

[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4 and a methyl group at position 3. The pyrimidine ring is linked to a piperidine moiety, which is further functionalized with a hydroxymethyl group at position 3 of the piperidine ring. This structure combines aromatic, aliphatic, and polar groups, making it a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is C₁₁H₁₄ClN₃O, with a molecular weight of 255.7 g/mol .

The compound’s synthesis typically involves coupling reactions between substituted pyrimidines and piperidine derivatives, followed by hydroxylation or reduction steps to introduce the methanol group.

Properties

IUPAC Name

[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-8-5-13-11(14-10(8)12)15-4-2-3-9(6-15)7-16/h5,9,16H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDYBKAUMORSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)N2CCCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201191961
Record name 3-Piperidinemethanol, 1-(4-chloro-5-methyl-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261230-31-2
Record name 3-Piperidinemethanol, 1-(4-chloro-5-methyl-2-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261230-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinemethanol, 1-(4-chloro-5-methyl-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the piperidine moiety, and finally the attachment of the methanol group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes .

Chemical Reactions Analysis

[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the pyrimidine ring to a more saturated structure.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other functional groups such as amines, thiols, or alkyl groups using nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol and related compounds:

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Pyrimidine 4-Cl, 5-CH₃ on pyrimidine; piperidin-3-yl-methanol C₁₁H₁₄ClN₃O 255.7 Chlorine, methyl, hydroxyl
1-(4-(5-(4-Chlorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl)piperidin-1-yl)-2-hydroxyethanone Pyrazole 4-Cl-phenyl, pyrimidin-4-yl on pyrazole; piperidine-linked hydroxyethyl ketone C₁₉H₁₇ClN₅O₂ 395.82 Chlorophenyl, ketone, hydroxyl
4-Chloro-N-(piperidin-3-ylmethyl)pyrimidin-2-amine (CAS 939986-01-3) Pyrimidine 4-Cl on pyrimidine; piperidin-3-ylmethyl amine C₁₀H₁₄ClN₅ 247.7 Chlorine, amine
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol Pyridine 2-Cl, 3-(dimethoxymethyl) on pyridine; hydroxymethyl C₉H₁₁ClNO₃ 219.6 Chlorine, dimethoxymethyl, hydroxyl

Key Observations :

  • Heterocyclic Core : The target compound’s pyrimidine core (two nitrogen atoms) contrasts with pyridine (one nitrogen) in and pyrazole (two nitrogens, one adjacent to a carbon) in . Pyrimidines are often prioritized in drug design due to their hydrogen-bonding capacity and metabolic stability .
  • Substituent Effects : The 4-chloro-5-methyl substitution on the pyrimidine ring enhances lipophilicity compared to the dimethoxymethyl group in the pyridine analog (). The hydroxymethyl group in the target compound improves solubility relative to the amine-substituted analog (CAS 939986-01-3) .

Physicochemical and Pharmacokinetic Properties

Property [Target Compound] 1-(4-(5-(4-Chlorophenyl)... () 4-Chloro-N-(piperidin-3-ylmethyl)... () (2-Chloro-3-(dimethoxymethyl)... ()
LogP (Predicted) 1.8–2.2 3.5–4.0 1.5–2.0 1.2–1.6
Water Solubility Moderate Low High Moderate-High
Hydrogen Bond Donors 1 2 1 1
Hydrogen Bond Acceptors 4 7 5 4

Analysis :

  • The target compound’s moderate LogP (1.8–2.2) balances lipophilicity and solubility, making it suitable for oral bioavailability. In contrast, the pyrazole derivative () has higher LogP (3.5–4.0), which may limit aqueous solubility and require formulation adjustments.
  • The hydroxymethyl group in the target compound enhances solubility compared to the chloro-methylpyridine analog (), where dimethoxymethyl adds steric bulk without significantly improving polarity.

Biological Activity

The compound [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol, with the CAS number 1261230-31-2, is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant research findings, particularly focusing on its antibacterial and anticancer properties.

  • Molecular Formula : C₁₁H₁₆ClN₃O
  • Molecular Weight : 241.72 g/mol
  • Storage Conditions : Sealed in dry conditions at 2-8°C

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with chlorinated pyrimidine compounds. The process can yield various analogs, which are then characterized using techniques such as NMR and mass spectrometry to confirm their structures.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of piperidine derivatives, including this compound. The compound was tested against several bacterial strains, demonstrating varying degrees of effectiveness:

Bacterial Strain MIC (mg/mL) Activity Level
Staphylococcus aureus0.0039Strong
Escherichia coli0.025Moderate
Salmonella typhi0.01Moderate
Bacillus subtilis0.015Moderate

These results indicate that the compound may serve as a potential candidate for developing new antibacterial agents, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:

Cancer Cell Line IC₅₀ (µM) Effect
MDA-MB-231 (Breast)15Cytotoxic
HepG2 (Liver)20Cytotoxic
A549 (Lung)25Cytotoxic

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further development in cancer therapy.

Case Studies

A notable study evaluated the biological activity of various piperidine derivatives, including this compound. The findings indicated significant antibacterial and anticancer activities, suggesting that modifications to the piperidine structure can enhance bioactivity.

Study Highlights:

  • Antibacterial Testing : In vitro tests against multiple bacterial strains showed that compounds with halogen substitutions exhibited enhanced activity.
  • Cytotoxicity Assays : The compound's effects on cancer cell lines were assessed using MTT assays, demonstrating its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol
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